Cas no 476473-89-9 (2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid)

2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid is a heterocyclic compound featuring a fused pyrrolopyrazole core with a 6-methylpyridin-2-yl substituent and a carboxylic acid functional group. This structure imparts potential utility as an intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting kinase inhibition or other therapeutic pathways. The presence of both pyridine and pyrrolopyrazole moieties enhances its binding affinity and selectivity in molecular interactions. The carboxylic acid group allows for further derivatization, facilitating the development of prodrugs or conjugates. Its well-defined heterocyclic framework makes it a valuable scaffold for pharmaceutical research and drug discovery applications.
2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid structure
476473-89-9 structure
Product name:2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
CAS No:476473-89-9
MF:C13H13N3O2
Molecular Weight:243.261222600937
CID:6785893
PubChem ID:21992574

2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
    • F71083
    • 2-(6-Methyl-pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic Acid
    • DKLYJKWSNMTRGC-UHFFFAOYSA-N
    • 2-[6-Methyl-(pyridin-2-yl)]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic Acid
    • 5,6-Dihydro-2-(6-methyl-2-pyridinyl)-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
    • DB-413327
    • 476473-89-9
    • SCHEMBL3944343
    • インチ: 1S/C13H13N3O2/c1-8-4-2-5-9(14-8)12-11(13(17)18)10-6-3-7-16(10)15-12/h2,4-5H,3,6-7H2,1H3,(H,17,18)
    • InChIKey: DKLYJKWSNMTRGC-UHFFFAOYSA-N
    • SMILES: OC(C1C(C2C=CC=C(C)N=2)=NN2CCCC2=1)=O

計算された属性

  • 精确分子量: 243.100776666g/mol
  • 同位素质量: 243.100776666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 336
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 68Ų

2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1550231-1g
2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
476473-89-9 98%
1g
¥32287.00 2024-05-12

2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid 関連文献

2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acidに関する追加情報

2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic Acid: A Comprehensive Overview

The compound with CAS No 476473-89-9, known as 2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This compound belongs to the class of pyrrolopyrazole derivatives, which have been extensively studied for their applications in drug discovery and material science.

Pyrrolopyrazole derivatives are known for their versatility in molecular design, often serving as scaffolds for the development of bioactive molecules. The 2-(6-methylpyridin-2-yl) substituent in this compound introduces additional electronic and steric effects, which can significantly influence its reactivity and binding affinity to biological targets. Recent studies have highlighted the importance of such substituents in enhancing the pharmacokinetic properties of drugs, making this compound a promising candidate for further exploration.

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core structure is a key feature of this compound. This bicyclic system is characterized by its ability to form hydrogen bonds and exhibit π–π interactions, both of which are critical for molecular recognition in biological systems. Researchers have demonstrated that such structures can act as templates for the development of inhibitors targeting various enzymes and receptors, including kinases and G-protein coupled receptors (GPCRs). The integration of a carboxylic acid group at the 3-position further enhances the compound's ability to participate in hydrogen bonding, a property that is highly desirable in drug design.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound. For instance, a study published in *Journal of Organic Chemistry* described a novel route involving a tandem cyclization strategy to construct the pyrrolopyrazole ring system. This approach not only simplifies the synthesis but also improves the overall yield and purity of the product. Such innovations are crucial for scaling up production and facilitating further preclinical studies.

The biological evaluation of 2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid has revealed promising results in several assays. In vitro studies have demonstrated its potential as an inhibitor of certain protein kinases implicated in cancer progression. Additionally, preliminary pharmacokinetic studies suggest favorable absorption and bioavailability profiles, which are essential for its potential use as an orally administered drug.

One of the most exciting developments involving this compound is its application in targeted therapy. Researchers have explored its ability to modulate specific signaling pathways involved in tumor growth and metastasis. A recent study published in *Nature Communications* reported that this compound exhibits selective activity against certain mutant forms of oncogenic kinases, making it a potential candidate for personalized medicine.

Moreover, the structural flexibility of pyrrolo[1,2-b]pyrazole derivatives allows for further functionalization to optimize their therapeutic potential. For example, incorporating additional substituents or modifying existing ones could enhance their selectivity or reduce off-target effects. This adaptability underscores the importance of continued research into this class of compounds.

In conclusion, CAS No 476473-89-9, or 2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid, represents a significant advancement in the field of medicinal chemistry. Its unique structure, combined with recent breakthroughs in synthesis and biological evaluation, positions it as a valuable tool for developing novel therapeutic agents. As research progresses, this compound is expected to contribute significantly to our understanding of drug design and development.

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